molecular formula C9H10BrClO2 B13919906 1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene

1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene

Cat. No.: B13919906
M. Wt: 265.53 g/mol
InChI Key: GLWPBHCBDRYTKZ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene is an aromatic compound characterized by the presence of bromine, chlorine, ethoxy, and methoxy substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and etherification. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution (EAS) reactions, where the bromine or chlorine atoms can be replaced by other substituents.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts such as FeBr3 or AlCl3.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products:

    Substitution: Formation of derivatives with different substituents.

    Oxidation: Formation of quinones.

    Reduction: Formation of anilines.

Scientific Research Applications

1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and the formation of intermediates during chemical reactions. The presence of electron-donating and electron-withdrawing groups affects the compound’s stability and reactivity in various pathways .

Comparison with Similar Compounds

  • 1-Bromo-4-chloro-2-methoxybenzene
  • 3-Bromo-5-ethoxy-4-methoxybenzonitrile
  • 4-Bromo-2-ethoxy-1-methoxybenzene

Comparison: 1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C9H10BrClO2

Molecular Weight

265.53 g/mol

IUPAC Name

1-bromo-2-chloro-5-ethoxy-4-methoxybenzene

InChI

InChI=1S/C9H10BrClO2/c1-3-13-9-4-6(10)7(11)5-8(9)12-2/h4-5H,3H2,1-2H3

InChI Key

GLWPBHCBDRYTKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1OC)Cl)Br

Origin of Product

United States

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